Ropinirole D3 Hydrochloride

概述

描述

Ropinirole D3 Hydrochloride is a deuterated form of Ropinirole Hydrochloride, a non-ergoline dopamine agonist. It is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterated version, this compound, contains deuterium atoms, which can enhance the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ropinirole D3 Hydrochloride involves the incorporation of deuterium atoms into the Ropinirole molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis processThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar steps to the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use .

化学反应分析

Types of Reactions

Ropinirole D3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can occur, particularly in the presence of reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the dipropylaminoethyl side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

科学研究应用

Ropinirole D3 Hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Ropinirole.

Biology: Employed in biological studies to understand the effects of deuterium substitution on biological systems.

Medicine: Investigated for its potential to improve the treatment of Parkinson’s disease and Restless Legs Syndrome by enhancing the pharmacokinetic properties of Ropinirole.

Industry: Utilized in the pharmaceutical industry for the development of more effective and safer medications.

作用机制

Ropinirole D3 Hydrochloride exerts its effects by stimulating dopamine D2 and D3 receptors in the brain. This leads to an increase in dopamine levels, which helps to regulate motor control and reduce symptoms of Parkinson’s disease and Restless Legs Syndrome. The deuterium atoms in this compound can enhance the stability and bioavailability of the compound, potentially leading to improved therapeutic outcomes .

相似化合物的比较

Similar Compounds

Pramipexole Dihydrochloride: Another dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.

Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease.

Apomorphine: A dopamine agonist used for the treatment of advanced Parkinson’s disease.

Uniqueness

Ropinirole D3 Hydrochloride is unique due to the incorporation of deuterium atoms, which can enhance its pharmacokinetic properties. This can lead to improved efficacy, reduced side effects, and potentially longer duration of action compared to non-deuterated dopamine agonists .

生物活性

Ropinirole D3 Hydrochloride is a potent non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical findings.

Ropinirole acts predominantly on dopamine D2 and D3 receptors, with a higher affinity for D3 receptors. This selectivity allows it to effectively stimulate postsynaptic dopamine receptors, compensating for the dopamine deficiency characteristic of PD. The mechanism involves the inhibition of adenylyl cyclase and calcium channels while activating potassium channels, leading to enhanced dopaminergic neurotransmission in the striatum and other brain regions involved in motor control .

Pharmacokinetics

- Absorption : Ropinirole is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours. Its absolute bioavailability ranges from 45% to 55%, indicating significant first-pass metabolism.

- Distribution : The drug exhibits a wide distribution with an apparent volume of distribution of approximately 7.5 L/kg. About 40% of Ropinirole is bound to plasma proteins .

- Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP1A2, producing several metabolites that are also pharmacologically active.

- Elimination : The elimination half-life is approximately 6 hours, allowing for once-daily dosing in many cases .

Parkinson's Disease

In clinical trials assessing Ropinirole's efficacy in PD, significant improvements were noted:

- Unified Parkinson's Disease Rating Scale (UPDRS) : A study showed that after 12 weeks of treatment with an average daily dosage of 7.4 mg, 71% of patients exhibited a clinical response (≥30% improvement in UPDRS motor score) compared to 41% in the placebo group .

- Motor Symptoms : Ropinirole effectively reduced motor symptoms such as tremor and rigidity. In another trial with a mean daily dosage of 15.7 mg, UPDRS scores improved by 22% with Ropinirole versus a decline of 4% with placebo .

Restless Legs Syndrome

Ropinirole has also demonstrated efficacy in treating RLS:

- IRLS Scale : In trials measuring the International Restless Legs Syndrome Study Group rating scale (IRLS), patients receiving Ropinirole showed greater improvements than those on placebo after 12 weeks .

- Quality of Life : Improvements were noted in sleep quality and overall quality-of-life scores among Ropinirole-treated patients compared to controls .

Behavioral Studies

Recent research has highlighted the effects of Ropinirole on cognitive functions such as inhibition:

- A study indicated that acute doses of Ropinirole significantly reduce proactive inhibition without affecting reactive inhibition in healthy participants. This suggests potential implications for impulsivity and decision-making processes influenced by dopaminergic activity .

ROPALS Trial

The ROPALS trial investigated the safety and efficacy of Ropinirole hydrochloride in patients with amyotrophic lateral sclerosis (ALS). Preliminary results indicated that Ropinirole may offer therapeutic benefits beyond its traditional uses, suggesting a broader application for this compound .

Summary Table of Key Findings

| Study/Trial | Condition | Dosage | Outcome |

|---|---|---|---|

| UPDRS Study | Parkinson's Disease | Mean 7.4 mg | 71% response rate (≥30% improvement) |

| Motor Symptoms Study | Parkinson's Disease | Mean 15.7 mg | UPDRS improved by 22% vs. -4% placebo |

| IRLS Study | Restless Legs | Up to 4 mg | Greater improvement vs. placebo |

| ROPALS Trial | ALS | 2-16 mg | Safety and tolerability evaluated |

属性

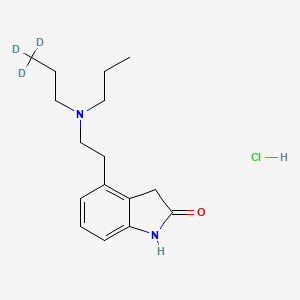

IUPAC Name |

4-[2-[propyl(3,3,3-trideuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXHAEQXIBQUEZ-NIIDSAIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。